N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898454-80-3
VCID: VC7769356
InChI: InChI=1S/C20H24N4O4/c25-16-5-2-7-23(16)8-3-6-21-19(27)20(28)22-15-10-13-4-1-9-24-17(26)12-14(11-15)18(13)24/h10-11H,1-9,12H2,(H,21,27)(H,22,28)
SMILES: C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCCC4=O)CC(=O)N3C1
Molecular Formula: C20H24N4O4
Molecular Weight: 384.436

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

CAS No.: 898454-80-3

Cat. No.: VC7769356

Molecular Formula: C20H24N4O4

Molecular Weight: 384.436

* For research use only. Not for human or veterinary use.

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide - 898454-80-3

Specification

CAS No. 898454-80-3
Molecular Formula C20H24N4O4
Molecular Weight 384.436
IUPAC Name N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Standard InChI InChI=1S/C20H24N4O4/c25-16-5-2-7-23(16)8-3-6-21-19(27)20(28)22-15-10-13-4-1-9-24-17(26)12-14(11-15)18(13)24/h10-11H,1-9,12H2,(H,21,27)(H,22,28)
Standard InChI Key JOZYESBKGDGTGO-UHFFFAOYSA-N
SMILES C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCCC4=O)CC(=O)N3C1

Introduction

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic organic compound belonging to the class of heterocyclic amides. It features a pyrroloquinoline core fused with a pyrrolidinone moiety and linked via an oxalamide group. Compounds of this type are often studied for their potential biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of compounds similar to N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multi-step reactions:

  • Formation of the Pyrroloquinoline Core: The pyrroloquinoline structure is synthesized via cyclization reactions involving quinoline derivatives.

  • Attachment of the Pyrrolidinone Group: This step involves selective alkylation or acylation reactions to introduce the pyrrolidinone moiety.

  • Oxalamide Coupling: The final step includes coupling with oxalyl chloride or related reagents to form the oxalamide linkage.

Biological Relevance

Compounds containing pyrroloquinoline frameworks have been extensively studied due to their biological activities:

  • Anticancer Potential: Similar derivatives have shown cytotoxicity against cancer cell lines such as MCF-7 by inhibiting pathways like EGFR signaling .

  • Antimicrobial Activity: Pyrroloquinoline derivatives can target bacterial enzymes like DNA gyrase, offering potential as antimicrobial agents .

Analytical Characterization

The compound can be characterized using various analytical techniques:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to the pyrroloquinoline and pyrrolidinone groups .
Mass SpectrometryConfirms molecular weight and fragmentation patterns.
IR SpectroscopyDetects functional groups such as amides and ketones.

Comparative Analysis with Related Compounds

To better understand its properties, N1-(2-oxo...) can be compared with structurally similar compounds:

CompoundMolecular Weight (g/mol)Activity
N-(2-Oxo...)-pivalamide 272.34Potential anticancer agent
N-(Phenylethanesulfonamide derivative) 356.4Antimicrobial candidate
N-Alkyl quinolinone derivatives VariesEGFR inhibition

Future Directions

Research on this compound could focus on:

  • Evaluating its pharmacokinetics and bioavailability.

  • Screening for specific enzymatic targets.

  • Modifying its structure to enhance potency or reduce toxicity.

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